4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
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Overview
Description
4-(3-Methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that combines the structural features of triazole and quinazoline moieties. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Quinazoline Ring Formation: The quinazoline ring is formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Final Assembly: The triazole and quinazoline rings are fused together through nucleophilic substitution reactions, often involving thiol groups to introduce the sulfanyl functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides in the presence of bases like potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has shown potential as an antimicrobial and antiviral agent. It can inhibit the growth of various bacterial and viral strains, making it a candidate for drug development .
Medicine
In medicine, this compound is being explored for its anticancer properties. It has been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, it induces apoptosis through the activation of caspases and disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxaline
- 4-(3-Methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
Compared to similar compounds, 4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits unique pharmacological properties due to the presence of both triazole and quinazoline rings. This dual functionality enhances its biological activity and makes it a more potent candidate for drug development .
Properties
IUPAC Name |
4-(3-methoxypropyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-19-8-4-7-16-11(18)9-5-2-3-6-10(9)17-12(16)14-15-13(17)20/h2-3,5-6H,4,7-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOFGESTKFLRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N3C1=NNC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49673339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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